4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c20-17(10-2-1-3-11-17)14-18-26(23,24)16-8-6-15(7-9-16)19-12-4-5-13-25(19,21)22/h2,6-10,18,20H,1,3-5,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZLRTVRSYQVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide , also known by its chemical identifiers and related structures, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazine ring and a sulfonamide moiety. Its IUPAC name reflects its intricate molecular composition:
Molecular Formula: C₁₇H₁₉N₃O₅S
Molecular Weight: 410.42 g/mol
Research indicates that compounds with similar structural features often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity: Many sulfonamide derivatives act as inhibitors of specific enzymes. For instance, benzenesulfonamide derivatives have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and treatment .
- Calcium Channel Modulation: Some studies suggest that related compounds can inhibit calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .
1. Cardiovascular Effects
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated heart models. The experimental design included various concentrations of the compound to assess its impact on coronary resistance:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Compound A | 0.001 |
| III | Compound B | 0.001 |
| IV | Compound C | 0.001 |
| V | Compound D | 0.001 |
| VI | Compound E | 0.001 |
Results indicated that certain derivatives significantly altered perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .
2. Anticancer Activity
The compound's analogs have been evaluated for their anticancer properties against glioblastoma cells (U87). The cytotoxic effects were measured using trypan blue exclusion assays:
| Compound | % Cell Growth Inhibition (at 100 µM) |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Cisplatin | 90% |
AL106 demonstrated significant anti-glioblastoma activity through interactions with RTKs, indicating a promising avenue for further research into targeted cancer therapies .
Case Study 1: Inhibition of TrkA in Glioblastoma
In a recent study, benzenesulfonamide analogs were synthesized and tested for their ability to inhibit TrkA, a receptor implicated in glioblastoma progression. The results showed that these compounds could effectively induce cell death in TrkA-overexpressing cells while exhibiting lower toxicity in non-cancerous cells .
Case Study 2: Cardiovascular Impact
Another study focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated perfused hearts. The findings revealed that certain compounds significantly reduced coronary resistance compared to controls, highlighting their potential as therapeutic agents in managing hypertension or heart failure .
Comparison with Similar Compounds
Core Sulfonamide Modifications
Ring System Variations
- 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (): Integrates a pyrazole ring linked via a ketone-propylamino spacer. The pyrazole’s electron-rich nature may alter binding affinity versus the thiazinane’s sulfone group .
Pharmacological and Physicochemical Properties
Research Implications and Limitations
- Limitations: No direct pharmacological data exist for the target compound, unlike analogs with reported cytotoxicity () or kinase activity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
